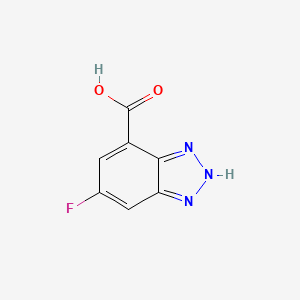

6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid

Description

The exact mass of the compound 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHVJZFOXUBOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798688-36-4 | |

| Record name | 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS No: 1798688-36-4), a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its physicochemical properties, plausible synthetic routes, and its strategic application as a core structural motif in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.

The 1H-benzo[d][1][2][3]triazole (BTA) scaffold is a bicyclic heterocyclic system that has garnered immense attention in pharmaceutical research.[4][5] Its unique chemical architecture, consisting of a fused benzene and triazole ring, allows it to act as a versatile pharmacophore. BTA derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[4][6][7][8]

The stability of the benzotriazole ring system, combined with its ability to engage in various non-covalent interactions (such as hydrogen bonding and π-stacking) with biological targets, makes it a "privileged structure" in drug design.[5] The introduction of specific substituents onto this core allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby optimizing its potency, selectivity, and pharmacokinetic profile. The subject of this guide, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, represents a strategic derivatization of this core, incorporating two key functional groups to enhance its utility.

Physicochemical and Structural Characteristics

6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a solid, crystalline compound at room temperature. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1798688-36-4 | [1] |

| Molecular Formula | C₇H₄FN₃O₂ | Calculated |

| Molecular Weight | 181.13 g/mol | Calculated |

| Appearance | White to off-white solid | General observation |

| Canonical SMILES | C1=C(C=C2C(=C1F)N=NN2)C(=O)O | PubChem Analog |

| InChI Key | (Analog) KFJDQPJLANOOOB-UHFFFAOYSA-N | [9][10] |

The strategic placement of the fluorine atom and the carboxylic acid group significantly influences the molecule's properties. The electron-withdrawing nature of the fluorine atom at the 6-position modulates the acidity of the N-H proton and the overall electron density of the ring system. The carboxylic acid at the 4-position serves as a versatile chemical handle for subsequent derivatization, a critical feature for its application in combinatorial chemistry and library synthesis.

Synthesis Pathway and Mechanistic Considerations

The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine precursor. For 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid, a logical synthetic approach commences from 5-fluoro-2-nitro-3-aminobenzoic acid.

Proposed Synthesis Workflow:

-

Reduction of the Nitro Group: The starting material, 5-fluoro-2-nitro-3-aminobenzoic acid, undergoes selective reduction of the nitro group to an amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst). This step is critical as it forms the required o-phenylenediamine moiety. The causality here is the preferential reduction of the nitro group under conditions that leave the carboxylic acid and the existing amine intact.

-

Diazotization and Cyclization: The resultant 2,3-diamino-5-fluorobenzoic acid is then treated with sodium nitrite (NaNO₂) in an acidic medium (e.g., acetic acid or dilute HCl) at low temperatures (0-5 °C). This in-situ formation of nitrous acid leads to the diazotization of one of the amino groups, which then immediately undergoes intramolecular cyclization by attacking the adjacent amino group to form the stable 1,2,3-triazole ring.

This self-validating protocol ensures high regioselectivity, as the intramolecular cyclization is sterically and electronically favored, leading to the desired 1H-tautomer as the major product.[5]

Applications in Drug Discovery and Development

The true value of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid lies in its role as a sophisticated building block for creating libraries of potential drug candidates.

-

Scaffold for Bioactive Molecules: The core benzotriazole structure is associated with a wide range of biological activities.[11] Researchers can use this molecule as a starting point to synthesize derivatives targeting enzymes like protein kinases or to develop novel antimicrobial and antiviral agents.[7][8]

-

Impact of Fluorine Substitution: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

-

Carboxylic Acid as a Derivatization Handle: The carboxylic acid is arguably the most critical feature for drug development professionals. It provides a reactive site for coupling with a vast array of amines, alcohols, or other nucleophiles to generate diverse libraries of amides and esters. This versatility is the cornerstone of structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to enhance its therapeutic properties.[12]

Experimental Protocols and Safe Handling

Safety and Handling

As with all laboratory chemicals, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid should be handled with care in a well-ventilated fume hood. Based on data for analogous benzotriazole compounds, the following hazards should be considered:

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][9][13][14]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][14]

-

Avoid breathing dust; handle as a powder in a contained environment.[2][3]

-

Wash hands thoroughly after handling.[15]

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Sample Protocol: Amide Coupling via HATU Activation

This protocol details a standard procedure for synthesizing an amide derivative, a common next step in a drug discovery workflow. This self-validating system includes activation and coupling in a one-pot reaction, which is efficient and high-yielding.

Objective: To couple 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a generic primary amine (R-NH₂).

Materials:

-

6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

Workflow:

Step-by-Step Methodology:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Addition of Reagents: Add the primary amine (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 eq) portion-wise to the stirring solution. The use of HATU as a coupling agent is chosen for its high efficiency and low rate of side reactions, such as epimerization in chiral substrates.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final amide.

Conclusion

6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a high-value chemical intermediate poised to make a significant impact in drug discovery and materials science. Its combination of a biologically active benzotriazole core, a metabolism-blocking fluorine atom, and a versatile carboxylic acid handle makes it an ideal starting point for the synthesis of novel compounds. The synthetic and derivatization protocols outlined in this guide are robust and scalable, providing researchers with the foundational knowledge to effectively incorporate this powerful building block into their research and development programs.

References

-

SysKem Chemie GmbH. (2019). SAFETY DATA SHEET. [Link]

-

Wan, J., et al. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Pharmaceutical Research: The Synthesis and Supply of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

Briguglio, I., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

- Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.

-

ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. [Link]

-

PENTA s.r.o. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. [Link]

-

MDPI. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]

-

Pallav Chemicals. 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. [Link]

-

Ataman Kimya. BENZOTRIAZOLE. [Link]

-

PubChem. 2H-benzotriazole-4-carboxylic acid. [Link]

Sources

- 1. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.de [fishersci.de]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Benzo[d][1,2,3]triazole-4-carboxylic acid | 62972-61-6 [sigmaaldrich.com]

- 10. 2H-benzotriazole-4-carboxylic acid | C7H5N3O2 | CID 6454490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. nbinno.com [nbinno.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. pallavchemicals.com [pallavchemicals.com]

- 15. syskem.de [syskem.de]

Physicochemical Profiling & Synthetic Architecture of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid

Executive Technical Summary

6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS: 1798688-36-4) represents a specialized heterocyclic scaffold in modern drug discovery. Unlike the ubiquitous unsubstituted benzotriazole (BTA), this derivative incorporates two critical functionalities: a carboxylic acid handle at the C4 "peri" position and a fluorine atom at the C6 position.[1]

This unique substitution pattern imparts distinct physicochemical behaviors—specifically, modulated acidity, enhanced metabolic stability, and specific hydrogen-bonding capabilities—that make it a potent bioisostere for indole-3-carboxylic acids or purine derivatives in kinase inhibitors and GPCR ligands.[1] This guide provides a rigorous analysis of its molecular architecture, predicted physicochemical parameters, and standardized protocols for its characterization.[1]

Molecular Architecture & Electronic Landscape

Structural Numbering and Tautomerism

The benzotriazole core is a fused bicyclic system.[1] In this derivative, the numbering initiates at the triazole nitrogen (N1) and proceeds clockwise.[1]

-

Position 4 (C4): Occupied by the Carboxylic Acid (-COOH).[1] This proximity to the triazole ring (specifically N3) creates a steric and electronic "peri-effect," influencing proton dissociation.[1]

-

Position 6 (C6): Occupied by Fluorine (-F).[1][2] This placement is strategic for blocking oxidative metabolism (e.g., hydroxylation) at the electron-rich para-position relative to N1.[1]

Tautomeric Equilibrium: Like its parent BTA, this compound exhibits annular tautomerism.[1] While the 1H-tautomer is generally thermodynamically preferred in the solid state and polar solvents, the 2H-tautomer becomes relevant in non-polar media or gas phase. The C4-carboxylic acid stabilizes the 1H form through potential intramolecular hydrogen bonding with N3, locking the conformation more rigidly than in unsubstituted BTA.[1]

The Fluorine Effect

The C6-Fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This lowers the electron density of the fused system, resulting in:

-

Increased Acidity: Both the carboxylic acid and the triazole NH are more acidic than in the non-fluorinated parent.[1]

-

Lipophilicity Modulation: Fluorine typically increases lipophilicity (logP), but this is counterbalanced by the polarity of the acid group.[1]

Physicochemical Parameters (The Core)

The following values represent a synthesis of experimental data from analogous benzotriazole systems and high-fidelity SAR (Structure-Activity Relationship) predictions.

Acid-Base Dissociation (pKa)

This molecule is a diprotic acid .[1]

| Ionization Step | Functional Group | Predicted pKa Range | Mechanistic Insight |

| pKa₁ (Acidic) | Carboxylic Acid (-COOH) | 2.8 – 3.2 | The electron-deficient benzotriazole ring, further activated by the C6-F and N3 proximity, enhances proton release compared to benzoic acid (pKa 4.2).[1] |

| pKa₂ (Weak Acid) | Triazole Ring (-NH-) | 7.4 – 7.8 | Parent BTA has a pKa of ~8.[1]2. The electron-withdrawing Fluorine and Carboxyl group stabilize the resulting anion, lowering the pKa.[1] |

Lipophilicity (LogP / LogD)[1]

-

LogP (Neutral species): Estimated at 1.6 ± 0.3 .[1] The hydrophobic benzene/fluorine moiety is offset by the hydrophilic carboxylic acid and triazole nitrogens.[1]

-

LogD (pH 7.4): Estimated at -1.5 to -1.0 .[1] At physiological pH, the carboxylate is fully ionized (COO⁻) and the triazole is partially ionized, rendering the molecule highly water-soluble and less membrane-permeable unless prodrug strategies are employed.[1]

Solubility Profile

-

Low pH (< 2): Low solubility (Neutral form dominates).[1]

-

High pH (> 4): High solubility (Anionic form dominates).[1]

-

Organic Solvents: Soluble in DMSO, Methanol, DMF.[1] Sparingly soluble in Dichloromethane or Hexanes.[1]

Synthetic Pathway & Impurity Control[1][2][3]

To ensure high-quality material for physicochemical profiling, the synthesis typically proceeds via the diazotization of a substituted diaminobenzoic acid.[1]

Core Reaction

Precursor: 2,3-diamino-5-fluorobenzoic acid (CAS: 177960-38-2).[1] Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).[1][3]

Figure 1: Synthetic route via diazotization cyclization.

Critical Impurity: Regioisomers

During the synthesis of the precursor (nitration/reduction steps), isomers such as 5-fluoro-1H-1,2,3-benzotriazole-7-carboxylic acid may form if the starting material regioselectivity was not controlled.[1] HPLC validation is mandatory.

Experimental Protocols for Characterization

As a Senior Scientist, you must validate these properties empirically. Below are the standard operating procedures (SOPs).

Potentiometric pKa Determination

Objective: Accurately determine pKa₁ and pKa₂.

-

Preparation: Dissolve 2 mg of compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility of the neutral form.

-

Titrant: 0.1 M Carbonate-free NaOH.

-

Procedure:

-

Analysis: Use the Bjerrum plot method or Gran's plot to identify equivalence points.[1] Correct for the dielectric constant of the methanol co-solvent to extrapolate aqueous pKa.

Shake-Flask LogP Measurement

Objective: Determine the partition coefficient between Octanol and Water.

-

Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Dissolution: Dissolve the compound in the pre-saturated octanol phase.

-

Equilibration: Mix with pre-saturated water (buffered to pH 2.0 to ensure neutral species) in a 1:1 ratio. Shake for 4 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

[1]

-

Applications in Drug Design[6]

This scaffold acts as a versatile bioisostere.[1]

-

Kinase Inhibitors: The N1-H and N2/N3 can serve as donor/acceptor pairs for the hinge region of kinases (e.g., ATP binding site).[1] The C4-COOH allows for salt-bridge formation with catalytic lysines.

-

Metabolic Stability: The C6-Fluorine blocks metabolic soft spots, extending the half-life (

) of the drug candidate.[1]

Figure 2: Pharmacophore mapping of the scaffold.

References

-

Compound Registry: 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.[1] CAS Common Chemistry.[1] CAS RN: 1798688-36-4.

-

Precursor Synthesis: 2,3-Diamino-5-fluorobenzoic acid.[1] ChemicalBook / Vendor Catalogs. CAS RN: 177960-38-2.

-

Parent Scaffold Properties: Benzotriazole.[1][4] Wikipedia / PubChem.[1] Link

-

General Synthesis of Benzotriazoles: "Synthesis of Benzotriazole Derivatives." International Invention of Scientific Journal, 2021.[3] Link

-

pKa Prediction Methodology: "Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods." Optibrium.[1] Link

-

Tautomerism: "The tautomerism of benzotriazole 1-oxide and its derivatives."[1] Journal of the Chemical Society, Perkin Transactions 2. Link[1]

Sources

Strategic Utilization of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid (6-F-Bt-4-COOH) represents a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors.[1] While the benzotriazole core is a well-established bioisostere for the purine ring of ATP, the specific substitution pattern of this molecule offers distinct advantages:

-

C4-Carboxylate: Provides a critical "handle" for amide coupling to extend into the solvent-exposed region of the kinase pocket, or serves as a direct salt-bridge acceptor for catalytic lysine residues (e.g., Lys68 in CK2).[1]

-

C6-Fluorine: Strategically placed to block metabolic oxidation (para to the N1/N3 positions) and modulate the pKa of the triazole ring, influencing the 1H/2H tautomeric equilibrium essential for binding affinity.[2]

This guide details the synthesis, electronic properties, and application of this core in developing inhibitors for Casein Kinase 2 (CK2) and PIM kinases.[2]

Structural & Electronic Analysis

Tautomerism and Binding Modes

The 1,2,3-benzotriazole system exists in a tautomeric equilibrium between the 1H and 2H forms.[2][3] In solution, the 1H form typically predominates.[2][3][4] However, the introduction of the electron-withdrawing carboxyl group at C4 and fluorine at C6 shifts the electron density, affecting the acidity of the NH proton.[2]

-

1H-Tautomer: Generally preferred in polar solvents; mimics the N9-H of purines.[1]

-

2H-Tautomer: Often the active binding species in hydrophobic pockets where it acts as a hydrogen bond acceptor/donor pair.[1][2]

The following diagram illustrates the tautomeric states and their potential interactions with a generic kinase hinge region.

Figure 1: Tautomeric equilibrium of the benzotriazole core and its relevance to kinase hinge binding.[5]

Synthetic Protocol

The synthesis of the 4-carboxylic acid isomer is less trivial than the common 5-carboxylic acid derivative (which is derived from 3,4-diaminobenzoic acid).[1] To achieve the C4-substitution, one must utilize a 2,3-diaminobenzoic acid precursor.[1][2]

Retrosynthetic Logic

The most robust route involves the diazotization of a diaminobenzoic acid derivative.[2] For the 6-fluoro analog, the starting material is 2-amino-5-fluoro-3-nitrobenzoic acid .[1]

Step-by-Step Methodology

Step 1: Reduction of the Nitro Group

Objective: Convert 2-amino-5-fluoro-3-nitrobenzoic acid to 2,3-diamino-5-fluorobenzoic acid.

-

Reagents: H₂, Pd/C (10%), Methanol.[2]

-

Procedure:

-

Dissolve 10.0 mmol of the nitro-benzoic acid precursor in anhydrous MeOH (50 mL).

-

Add 10 wt% Pd/C catalyst carefully under inert atmosphere (Ar/N₂).

-

Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 4-6 hours.

-

Monitor: TLC should show the disappearance of the yellow nitro compound and appearance of the fluorescent diamine.[2]

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.[1][2] Note: Diamines are oxidation-sensitive; proceed immediately to Step 2.[1]

-

Step 2: Diazotization and Cyclization

Objective: Ring closure to form the triazole ring.[1][2]

-

Procedure:

-

Suspend the crude diamine (from Step 1) in a mixture of AcOH (20 mL) and H₂O (10 mL).

-

Cool the suspension to 0–5 °C in an ice bath. Critical: Temperature control prevents decomposition.

-

Add a solution of NaNO₂ (1.1 eq) in H₂O (5 mL) dropwise over 20 minutes.

-

Observation: The suspension will clarify as the diazonium salt forms, followed by immediate cyclization to the benzotriazole.[2]

-

Allow to warm to RT and stir for 2 hours.

-

Isolation: Dilute with ice water. The product, 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid , typically precipitates as an off-white solid.[1]

-

Purification: Recrystallization from Ethanol/Water or Methanol.[1][2]

-

Figure 2: Synthetic workflow for the construction of the 6-fluoro-benzotriazole-4-carboxylic acid core.

Analytical Characterization

To validate the structure, specific spectral signatures must be confirmed.[2]

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (br s, 1H) | Carboxylic acid proton (-COOH).[1] |

| δ 15.0-16.0 (br s, 1H) | Triazole NH (often very broad/invisible due to exchange).[1][2] | |

| δ 7.8-8.0 (dd) | Aromatic proton at C5 or C7 (split by F).[1][2] | |

| ¹⁹F NMR | δ -110 to -120 ppm | Diagnostic singlet/multiplet for aromatic fluorine.[1][2] |

| IR (ATR) | 1680-1710 cm⁻¹ | C=O stretch (Carboxylic acid).[1][2] |

| 2500-3300 cm⁻¹ | Broad OH/NH stretch (H-bonded network).[1] | |

| HRMS (ESI-) | [M-H]⁻ | Negative mode is preferred for carboxylic acids.[1][2] |

Medicinal Chemistry Applications: CK2 Inhibition[2][5][9][10]

The primary utility of this scaffold is in the inhibition of Protein Kinase CK2 (Casein Kinase 2).[2] CK2 is a constitutively active serine/threonine kinase implicated in various cancers.

Pharmacophore Mapping

The 6-F-Bt-4-COOH core mimics the adenosine moiety of ATP but with enhanced selectivity features:

-

Hinge Binding: The triazole nitrogens (N2/N3) form hydrogen bonds with the backbone of the hinge region (e.g., Val116 in CK2α).[2]

-

Salt Bridge: The C4-Carboxylic acid is positioned to form a critical salt bridge with Lys68 (the catalytic lysine) and interact with a conserved water molecule coordinated by Glu81 .[1][2]

-

Hydrophobic Pocket: The C6-Fluorine occupies a hydrophobic pocket, increasing lipophilicity and metabolic stability without introducing steric clash.[1][2]

Comparison with Standard Inhibitors[2]

| Inhibitor | Core Structure | Key Interaction | Limitation |

| TBB | 4,5,6,7-Tetrabromobenzotriazole | Halogen bonding | Low solubility, lack of extendable vectors.[1] |

| CX-4945 | Benzonaphthyridine | Salt bridge (COOH) | Complex synthesis, tricyclic system.[1][2] |

| 6-F-Bt-4-COOH | Benzotriazole-4-COOH | Salt bridge + Hinge | High Fsp3 potential via amide coupling. |

Optimization Workflow

To convert this core into a potent drug candidate, the carboxylic acid is typically converted to an amide or ester to tune permeability, or kept as an acid if intracellular transport is active.[2]

Protocol: Amide Coupling (Library Generation)

-

Activation: Treat 6-F-Bt-4-COOH with HATU (1.2 eq) and DIPEA (3 eq) in DMF.

-

Coupling: Add amine (R-NH₂).

-

Reaction: Stir 2h at RT.

-

Result: Creates a library of 4-carboxamide derivatives, probing the solvent-exposed region of the kinase.

References

-

Synthesis of Benzotriazole Carboxylic Acids

-

CK2 Inhibition & TBB Derivatives

-

Benzotriazole Tautomerism

-

Structure-Activity Relationship (SAR)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. iisj.in [iisj.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Synthesis, biological activity and structural study of new benzotriazole-based protein kinase CK2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 6-Fluoro-1H-1,2,3-Benzotriazole-4-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[3][4] This technical guide focuses on a specific, high-value derivative: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid . The introduction of a fluorine atom at the 6-position and a carboxylic acid at the 4-position endows this molecule with unique physicochemical properties that are highly advantageous for drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group serves as a versatile synthetic handle for creating compound libraries. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core properties, a robust synthetic methodology, and its strategic applications in modern drug discovery.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its application. 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is a solid compound whose key characteristics are summarized below.

Core Properties

A compilation of essential quantitative data provides a snapshot of the molecule's identity.

| Property | Value | Source(s) |

| Molecular Weight | 181.12 g/mol | [5] |

| Molecular Formula | C₇H₄FN₃O₂ | [5] |

| CAS Number | 1798688-36-4 | [5] |

| Physical Form | Solid | |

| Purity | Typically ≥98% |

Expected Spectroscopic Signatures

While specific spectra are proprietary to suppliers, the structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid allows for the confident prediction of its key spectroscopic features. This analysis is critical for confirming the identity and purity of synthesized or purchased material.

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. Their splitting patterns (doublets) and coupling constants will be influenced by the adjacent fluorine atom. A broad singlet, often at a higher chemical shift (>13 ppm), would correspond to the acidic proton of the carboxylic acid, and another broad singlet would represent the N-H proton of the triazole ring.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) will appear significantly downfield (typically >165 ppm). The remaining six aromatic carbons will have chemical shifts influenced by their connectivity to nitrogen, fluorine, and the carboxyl group.

-

¹⁹F NMR (Fluorine NMR): A single resonance will confirm the presence of the fluorine atom, providing a clear and unambiguous marker for the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected to be present. A very broad peak from ~2400-3400 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.[6] A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[6] An N-H stretch from the triazole ring would likely appear around 3300-3500 cm⁻¹.[6]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the molecule would be expected to show a prominent ion corresponding to its molecular weight. For example, in negative ion mode, the [M-H]⁻ ion would be detected at an m/z of approximately 180.11. High-resolution mass spectrometry (HRMS) would confirm the elemental composition consistent with C₇H₄FN₃O₂.

Synthesis and Purification

A reliable synthetic route is paramount for accessing high-purity material for research and development. While specific optimized protocols for this exact molecule are not widely published, a robust and logical synthesis can be designed based on well-established chemical principles for forming the benzotriazole ring system.[1][6]

Synthetic Rationale and Workflow

The most direct and field-proven method for constructing a benzotriazole ring is through the diazotization of an ortho-phenylenediamine derivative.[1][6] In this case, the logical starting material is 3,4-diamino-5-fluorobenzoic acid . This precursor contains the necessary amine groups in the correct orientation, along with the required fluoro and carboxylic acid functionalities already in place. The reaction proceeds by treating the diamine with a diazotizing agent, typically sodium nitrite in an acidic medium like acetic acid, which facilitates the in-situ formation of nitrous acid and subsequent cyclization to the stable benzotriazole ring.

Caption: Proposed synthetic workflow for 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid.

Experimental Protocol (Generalized)

This protocol is a self-validating system based on established methodologies.[6] Researchers should perform initial small-scale trials to optimize reaction times and purification conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting material, 3,4-diamino-5-fluorobenzoic acid (1.0 eq), in glacial acetic acid. Cool the suspension in an ice-water bath to 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension of the diamine over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cold addition is to control the exothermic reaction and prevent the decomposition of the unstable diazonium intermediate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation (Workup): Once the reaction is complete, the product often precipitates from the reaction mixture. To ensure complete precipitation, slowly add cold water to the flask.

-

Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove residual acetic acid and inorganic salts.

-

Purification: The primary method for purifying the crude product is recrystallization. Common solvent systems for this class of compounds include ethanol/water or ethyl acetate. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility is the basis for effective purification.

-

Drying and Characterization: Dry the purified crystalline solid under vacuum. Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 1.2.

Significance and Applications in Drug Development

The true value of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid lies in its strategic design as a molecular building block for creating novel therapeutic agents. Its structure is not arbitrary; each component serves a specific and advantageous function in medicinal chemistry.

A Scaffold for Privileged Structures

The benzotriazole core acts as a rigid, planar scaffold that can effectively position functional groups to interact with protein binding sites. It is also a bioisostere for other aromatic systems like indole, offering a way to modulate a compound's properties while maintaining key binding interactions.[2] The nitrogen atoms in the triazole ring are excellent hydrogen bond acceptors, a crucial feature for molecular recognition by biological targets.

Strategic Functionalization for Drug Discovery

The fluoro and carboxylic acid groups make this molecule a powerful intermediate for generating chemical libraries for high-throughput screening.

-

The Role of Fluorine: The substitution of hydrogen with fluorine is a common and highly effective strategy in drug design. The 6-fluoro group can:

-

Enhance Metabolic Stability: Fluorine's strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increase Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or participate in favorable electrostatic interactions with the target protein.

-

Improve Membrane Permeability: In some cases, fluorine can enhance a molecule's lipophilicity, improving its ability to cross cell membranes.

-

-

The Role of the Carboxylic Acid: The 4-carboxylic acid is a key point for derivatization. It can be readily converted into a wide range of other functional groups, most commonly amides. This allows for the systematic exploration of the chemical space around the core scaffold, a process known as Structure-Activity Relationship (SAR) studies.[7] By reacting the carboxylic acid with a diverse panel of amines, a library of unique amide derivatives can be created and screened for biological activity against targets like protein kinases, viral enzymes, or bacterial proteins.[3][4]

Caption: Role of the title compound as a core building block in a drug discovery workflow.

Conclusion

6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid is more than just a chemical compound; it is a strategically designed tool for advancing drug discovery. Its molecular weight of 181.12 g/mol belies a structure rich with potential. The combination of a proven heterocyclic scaffold, the metabolic and electronic benefits of a fluorine substituent, and the synthetic versatility of a carboxylic acid group makes it an exceptionally valuable starting point for developing new therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their quest for novel and impactful medicines.

References

-

Wan, J., et al. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. [Link]

-

Kharbanda, C., & Alam, M. S. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

Scipione, L., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry. [Link]

-

Patel, P., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

-

PubChem. 1,2,3-Triazole-4-carboxylic acid. [Link]

-

PubChem. 2H-benzotriazole-4-carboxylic acid. [Link]

-

Wikipedia. Benzotriazole. [Link]

-

Ascentus Organics Pvt. Ltd. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid. [Link]

- Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester.

-

Anandan, S., et al. (2013). 1H-Benzotriazole–4-hydroxybenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Daniel, K., & Sharma, S. (2022). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion in Pharmaceutical Science. [Link]

-

Iazzetti, A., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]

-

Rauf, A., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. [Link]

-

Matiichuk, V., & Obushak, M. (2016). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Biopolymers and Cell. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. mdpi.com [mdpi.com]

- 5. 1798688-36-4|6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. currentopinion.be [currentopinion.be]

Technical Whitepaper: Scalable Synthesis of 6-Fluoro-1H-1,2,3-benzotriazole-4-carboxylic Acid

[1]

Executive Summary

The 1,2,3-benzotriazole-4-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for purines or as a polar core in inhibitors of kinases (e.g., TBK1) and PARP enzymes.[1] The introduction of a fluorine atom at the C6 position modulates the pKa of the carboxylic acid and improves metabolic stability against oxidative metabolism at the aromatic ring.

This guide presents a robust, 5-step linear synthesis starting from commercially available 2-amino-5-fluorobenzoic acid .[1] The core strategy relies on the regioselective nitration of the anthranilate scaffold to install the necessary nitrogen functionality, followed by reductive cyclization.

Key Synthetic Challenges & Solutions

| Challenge | Solution | Mechanism |

| Regioselectivity | Direct Nitration of Anthranilate Ester | The amino group ( |

| Ring Closure | Diazotization of 1,2-diamine | "Internal trap" mechanism: The diazonium species generated at one amine is immediately captured by the adjacent amine to form the triazole. |

| Purification | Stepwise Crystallization | Intermediates are designed to be crystalline solids, minimizing the need for chromatography during scale-up. |

Retrosynthetic Analysis

To achieve the 4-carboxy-6-fluoro substitution pattern, the synthesis is disconnected at the triazole ring.[1] The precursor must be a 2,3-diamino-5-fluorobenzoic acid derivative.[1] The fluorine position (C5 in the benzoate) translates to C6 in the final benzotriazole.

Figure 1: Retrosynthetic disconnection showing the lineage from the commercially available anthranilic acid derivative.[1][2]

Detailed Synthetic Protocol

Step 1: Esterification

Objective: Protect the carboxylic acid as a methyl ester to improve solubility in organic solvents and prevent interference during the nitration step.

-

Reagents: 2-amino-5-fluorobenzoic acid (1.0 eq), Methanol (solvent),

(cat.) or -

Protocol:

-

Suspend 2-amino-5-fluorobenzoic acid in dry methanol (10 vol).

-

Cool to 0°C. Dropwise add thionyl chloride (

) over 30 minutes. -

Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.

-

Concentrate in vacuo. Resuspend in EtOAc, wash with saturated

. -

Dry (

) and concentrate to yield Methyl 2-amino-5-fluorobenzoate .[1]

-

-

Checkpoint: Product should be a tan/off-white solid.

Step 2: Regioselective Nitration (Critical Step)

Objective: Install the nitro group at position 3 (ortho to the amine). Mechanistic Insight: The amino group is a strong ortho, para-director. The para position (C5) is blocked by Fluorine. The ortho position (C3) is electronically favored despite steric crowding from the ester at C1.

-

Reagents: Methyl 2-amino-5-fluorobenzoate (1.0 eq), Conc.

(solvent), Fuming -

Protocol:

-

Dissolve the ester in Conc.

(5 vol) at 0°C. -

Prepare a nitrating mixture of Fuming

in -

Slowly add the nitrating mixture dropwise, maintaining internal temperature < 5°C . Warning: Exothermic.

-

Stir at 0°C for 1 hour.

-

Pour onto crushed ice. The product, Methyl 2-amino-5-fluoro-3-nitrobenzoate , will precipitate as a yellow/orange solid.[1]

-

-

Validation:

NMR should show two aromatic doublets (due to F-H coupling) and loss of the C3 proton signal.

Step 3: Nitro Reduction

Objective: Convert the nitro group to an amine to generate the 1,2-diamine motif.

-

Reagents: Methyl 2-amino-5-fluoro-3-nitrobenzoate,

(1 atm), 10% Pd/C (10 wt%), Methanol/THF.[1] -

Protocol:

-

Dissolve nitro compound in MeOH/THF (1:1).

-

Add 10% Pd/C catalyst under Argon.

-

Purge with Hydrogen gas (balloon pressure is sufficient).

-

Stir vigorously at RT for 12 hours.

-

Filter through Celite to remove Pd. Concentrate to yield Methyl 2,3-diamino-5-fluorobenzoate .[1]

-

-

Alternative: If halogen sensitivity (defluorination) is observed (rare with Fluorine), use Fe/NH4Cl reduction.

Step 4: Diazotization and Cyclization

Objective: Form the triazole ring. Mechanism: Treatment of the 1,2-diamine with nitrous acid generates a diazonium species at one amine, which undergoes intramolecular nucleophilic attack by the adjacent amine.

-

Reagents: Methyl 2,3-diamino-5-fluorobenzoate,

(1.2 eq), Acetic Acid ( -

Protocol:

-

Dissolve the diamine in glacial Acetic Acid (10 vol) and water (2 vol). Cool to 5°C.[5]

-

Add

(aq. solution) dropwise. -

Stir at 0–5°C for 30 mins, then allow to warm to RT.

-

The solution often turns from dark to clear/light orange.

-

Dilute with ice water. The product, Methyl 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylate , may precipitate.[1] If not, extract with EtOAc.

-

Step 5: Hydrolysis

Objective: Deprotect the ester to yield the final carboxylic acid.

-

Reagents: Methyl ester intermediate, LiOH (3.0 eq), THF/Water (3:1).

-

Protocol:

Process Visualization

Figure 2: Linear workflow for the synthesis of the target molecule.

Analytical Characterization Data (Expected)

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Triazole NH (broad, exchangeable) | ||

| H-5 (Coupled to F) | ||

| H-7 (Coupled to F) | ||

| 19F NMR | Aromatic Fluorine | |

| MS (ESI-) | [M-H]- = 180.03 | Consistent with formula |

Safety & Stability

-

Nitration: The nitration of activated anilines is highly exothermic. Strict temperature control (<5°C) is required to prevent thermal runaway and the formation of dinitro species.

-

Benzotriazoles: While generally stable, benzotriazoles can exhibit shock sensitivity if prepared in dry, salt forms (e.g., diazonium salts isolated dry). Do not isolate the diazonium intermediate; proceed directly to cyclization in solution.

-

HF Generation: While the C-F bond is stable, harsh acidic conditions at high temperatures (>150°C) should be avoided to prevent any potential HF liberation, though unlikely in this protocol.

References

-

General Benzotriazole Synthesis

-

Regioselective Nitration of Anthranilates

- Title: Nitration of methyl benzo

- Source:Royal Society of Chemistry, Teaching Resources.

- Relevance: Validates the meta-directing nature of esters vs ortho-directing amines.

-

URL:

-

Synthesis of 2-amino-5-fluorobenzoic acid Precursors

-

Benzotriazole-4-carboxylic Acid Scaffold

- Title: Synthesis of N-acylbenzotriazoles (Scale-up).

- Source:Ark

- Relevance: Demonstrates the stability and solubility profiles of benzotriazole-carboxylic acid deriv

-

URL:

Sources

- 1. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic ester - Google Patents [patents.google.com]

- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. data.epo.org [data.epo.org]

- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iisj.in [iisj.in]

- 8. youtube.com [youtube.com]

- 9. Benzotriazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of Fluorinated Benzotriazole Derivatives

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This seemingly simple substitution of hydrogen with its bioisostere, fluorine, imparts a profound influence on a molecule's physicochemical and pharmacological profile. The high electronegativity of fluorine can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions. When this powerful atomic tool is applied to the benzotriazole nucleus—a privileged heterocyclic motif known for its wide spectrum of biological activities including antiviral, anticancer, and antifungal properties—the resulting fluorinated derivatives represent a highly promising class of compounds for drug development professionals.[1][2][3][4][5][6]

This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable molecules. It is designed for the practicing researcher, moving beyond mere procedural recitation to elucidate the underlying principles and rationale that govern successful synthesis. We will explore direct fluorination techniques, construction from fluorinated precursors, and advanced cycloaddition and cross-coupling methodologies, offering both theoretical grounding and field-proven protocols.

Strategic Approaches to Synthesis: A Conceptual Overview

The synthesis of fluorinated benzotriazoles can be broadly categorized into three primary strategies, each with its own set of advantages and challenges regarding starting material availability, regiochemical control, and overall efficiency. The choice of strategy is dictated by the desired substitution pattern and the complexity of the target molecule.

Figure 1: High-level overview of primary synthetic routes.

Direct C-H Fluorination: The Modern Approach to Late-Stage Functionalization

Direct C-H fluorination has emerged as a powerful tool for its atom economy and ability to introduce fluorine in the later stages of a synthetic sequence. This approach avoids the often-lengthy preparation of fluorinated starting materials. The key to success lies in controlling the regioselectivity of the reaction, which is governed by the electronic properties of the benzotriazole ring and the nature of the fluorinating agent.

Electrophilic Fluorination with N-F Reagents

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are the workhorses of this category. These reagents deliver an electrophilic fluorine atom ("F+") that preferentially attacks electron-rich positions on the aromatic ring.

Causality Behind Experimental Choices: The benzotriazole scaffold itself does not possess a highly activated aromatic ring. However, substituents on the benzotriazole core can dramatically influence the site of fluorination. For instance, in studies on 7-oxo-1,2,4-benzotriazines, fluorination with Selectfluor occurs regioselectively at the C-8 position.[1][7] This is a direct consequence of electronic activation from the N-1 enamine lone pair, which overrides the effects of other substituents and directs the electrophilic attack.[1][7] Similarly, directing groups can be installed on the benzotriazole nitrogen to achieve C-H fluorination at a specific position, such as the C-7 position in benzotriazole amides and sulfonamides using NFSI.[8][9]

Figure 2: Generalized mechanism for electrophilic aromatic fluorination.

Experimental Protocol: Regioselective Fluorination using Selectfluor

This protocol is adapted from the regioselective fluorination of 7-oxo-1,2,4-benzotriazine derivatives, which serves as an excellent model for the direct fluorination of activated benzotriazole systems.[1][7]

-

Reaction Setup: To a microwave pressure vessel, add the substituted benzotriazole derivative (1.0 equiv), Selectfluor (2.0 equiv), and acetonitrile as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C and 7 bar for 20-60 minutes. The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[1][7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated benzotriazole derivative.

| Substrate Type | Fluorinating Agent | Key Conditions | Yield (%) | Regioselectivity | Reference |

| 7-Oxo-1,2,4-benzotriazines | Selectfluor | MeCN, 120°C, MW, 20 min | 59-94% | C-8 (Enamine-activated) | [1][7] |

| Benzotriazole Amides | NFSI | Metal-Free, Elevated Temp. | up to 71% | C-7 (Directed) | [8][9] |

Table 1: Summary of Direct C-H Fluorination Methods.

Synthesis from Fluorinated Precursors: A Foundational Strategy

This classic approach involves building the benzotriazole ring from appropriately substituted fluorinated aromatic precursors. The primary advantage is unambiguous regiochemical control, as the fluorine atom's position is pre-defined in the starting material. The most common pathway is the diazotization of a fluorinated o-phenylenediamine.

Causality Behind Experimental Choices: The core reaction involves treating an o-phenylenediamine with a source of nitrous acid (typically generated in situ from sodium nitrite and an acid).[4][10] One of the amino groups is converted into a diazonium salt, which is then immediately trapped by the adjacent amino group in an intramolecular cyclization to form the stable triazole ring. This method is robust and tolerant of various substituents on the aromatic ring.

Experimental Protocol: Diazotization of a Fluorinated o-Phenylenediamine

-

Precursor Preparation: Start with a commercially available or synthesized 3-fluoro- or 4-fluoro-1,2-diaminobenzene.

-

Diazotization: Dissolve the fluorinated o-phenylenediamine (1.0 equiv) in a suitable acidic medium (e.g., glacial acetic acid or dilute HCl). Cool the solution to 0-5 °C in an ice bath.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 equiv) in water dropwise, ensuring the temperature remains below 5 °C to prevent decomposition of the diazonium intermediate.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.

-

Isolation: The product often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted into an organic solvent, washed, dried, and concentrated.

-

Purification: Recrystallization from a suitable solvent (e.g., ethanol/water) is often sufficient to yield the pure fluorinated benzotriazole.

Advanced Ring Construction: Benzyne-Azide [3+2] Cycloaddition

For accessing highly substituted or complex benzotriazoles, the [3+2] cycloaddition between an aryne (benzyne) and an organic azide offers a powerful and convergent route.[11] The modern generation of benzynes in situ via fluoride-promoted elimination of o-(trimethylsilyl)aryl triflates makes this a highly practical laboratory method.[4][11]

Causality Behind Experimental Choices: This strategy, often termed "benzyne click chemistry," leverages the high reactivity of the benzyne triple bond. An o-(trimethylsilyl)aryl triflate is used as a stable benzyne precursor. A fluoride source, typically cesium fluoride (CsF), is chosen for its efficacy in cleaving the silicon-carbon bond, initiating an ortho-elimination of the triflate group to generate the transient benzyne.[11] The benzyne is immediately trapped by an azide in a concerted [3+2] cycloaddition to form the benzotriazole ring. Acetonitrile is often the solvent of choice, affording superior yields.[11]

Figure 3: Workflow for benzyne-azide cycloaddition synthesis.

Experimental Protocol: Benzyne-Azide Cycloaddition

This protocol is adapted from the general procedure for benzyne click chemistry.[11]

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the o-(trimethylsilyl)aryl triflate precursor (1.2 equiv), the organic azide (1.0 equiv), and cesium fluoride (CsF) (2.0 equiv).

-

Solvent Addition: Add anhydrous acetonitrile via syringe.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove CsF and other salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-substituted benzotriazole.

Conclusion and Future Outlook

The synthesis of fluorinated benzotriazole derivatives is a dynamic and evolving field, driven by the continued demand for novel therapeutic agents. While traditional methods based on fluorinated precursors remain reliable for establishing specific substitution patterns, modern techniques like late-stage C-H fluorination and benzyne cycloadditions offer unprecedented flexibility and efficiency. The ability to directly fluorinate complex benzotriazole scaffolds allows for rapid generation of analog libraries, accelerating structure-activity relationship (SAR) studies.[5] Future advancements will likely focus on developing even more selective and catalytic C-H fluorination methods, expanding the scope of accessible fluorinated motifs and further solidifying the role of these compounds in the drug discovery pipeline.

References

-

Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. Molecules, 24(2), 282. [Link]

-

Mirallai, S., Koutentis, P. A., & Aldabbagh, F. (2019). Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor. PubMed, 30646524. [Link]

-

Li, C., Fan, S., Wang, Z., & Song, Z. (2020). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions. ResearchGate. [Link]

-

Sidhu, A., & Kukreja, S. (2015). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioorganic & Medicinal Chemistry Letters, 25(23), 5648-5655. [Link]

-

Li, C., Fan, S., Wang, Z., & Song, Z. (2020). C7‐Regioselective C−H Fluorination of Benzotriazole Amides and Sulfonamides with NFSI under Metal‐Free Conditions. Asian Journal of Organic Chemistry. [Link]

-

Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel Fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. SSRN. [Link]

-

Kasperowicz, S., Werner, C., Podsiadła-Białoskórska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry. [Link]

-

Unknown Author. (2010). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Indian Chemical Society. [Link]

-

Unknown Author. (n.d.). Effects of hydroxyl and trifluoromethyl substituents on the corrosion inhibition of benzotriazole derivatives in copper surface planarization. New Journal of Chemistry. [Link]

-

Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review. [Link]

-

Liu, Z., & Larock, R. C. (2006). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 8(15), 3371–3373. [Link]

-

Unknown Author. (2025). Synthesis and properties of fluorinated benzotriazole‐based donor‐acceptor‐type conjugated polymers via Pd‐catalyzed direct C H / C H coupling polymerization. ResearchGate. [Link]

-

Kumar, R., et al. (2012). Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Tetrahedron Letters, 53(46), 6241-6244. [Link]

-

Rinaldi, F., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139-2150. [Link]

-

Tintori, C., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 49-57. [Link]

-

Unknown Author. (n.d.). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. International Journal of Chemistry. [Link]

-

Montgomery, J. A., & Hewson, K. (1965). Synthesis of Potential Anticancer Agents. XXXIV. Fluorobenzimidazoles and Fluorobenzotriazoles. Journal of Medicinal Chemistry, 8(6), 737-740. [Link]

-

Zhou, C. H., & Wang, Y. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

-

Chaturvedi, J. (n.d.). Fluorinated Benzothiazole Synthesis Guide. Scribd. [Link]

-

He, C. Y., et al. (2014). Direct (Het)Arylation of Fluorinated Benzothiadiazoles and Benzotriazole with (Het)Aryl Iodides. The Journal of Organic Chemistry, 79(4), 1883-1889. [Link]

-

Thompson, S., et al. (2019). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. The Journal of Organic Chemistry, 84(16), 10229-10239. [Link]

-

Unknown Author. (2025). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. ResearchGate. [Link]

-

Kallitsakis, M., et al. (2016). A copper-benzotriazole based coordination polymer catalyzes the efficient one-pot synthesis of (N'-substituted)-hydrazo-4-aryl-1,4-dihydropyridines from azines. SciSpace. [Link]

-

Unknown Author. (n.d.). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

-

Unknown Author. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

-

Singh, J., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

Sources

- 1. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 6. jocpr.com [jocpr.com]

- 7. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid

Foreword for the Researcher: The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds. Benzotriazole derivatives have consistently demonstrated significant potential, serving as versatile building blocks in medicinal chemistry due to their wide array of pharmacological activities.[1][2] This guide focuses on a specific, functionalized derivative: 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid. The introduction of a fluorine atom and a carboxylic acid group onto the benzotriazole core is anticipated to modulate its electronic properties, solubility, and biological target interactions.

Due to the nascent stage of research into this particular compound, publicly available, comprehensive spectral data is scarce. Therefore, this whitepaper adopts a dual role: it is both a predictive guide based on established principles of spectroscopy and data from analogous structures, and a methodological framework for researchers to acquire and interpret their own data. We will deconstruct the anticipated spectral signature of this molecule across the most critical analytical techniques, explaining not just what to expect, but why these features manifest. This document serves as a self-validating protocol, empowering researchers to confirm the identity, purity, and structure of their synthesized 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid with a high degree of confidence.

Molecular Structure and Foundational Analysis

A robust analytical strategy begins with a clear understanding of the molecule's architecture. The structure of 6-fluoro-1H-1,2,3-benzotriazole-4-carboxylic acid presents several key features that will govern its spectral output:

-

An aromatic benzene ring, substituted at three positions.

-

A fused triazole ring, which engages in tautomerism (the N-H proton can reside on N1 or N3).

-

A carboxylic acid group (-COOH), a key site for hydrogen bonding and a source of characteristic spectral signals.

-

A fluorine atom, a powerful electron-withdrawing group and a unique NMR probe.

These features create a distinct electronic and structural environment that we can probe with precision using a multi-technique spectroscopic approach.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive and unambiguous structural confirmation.

¹H NMR Spectroscopy

Anticipated Spectrum: The aromatic region is expected to show two distinct signals corresponding to the protons at the C5 and C7 positions.

-

H5: This proton is flanked by the C4-carboxyl and C6-fluoro substituents. The fluorine atom will exert a through-space and through-bond coupling effect. We predict this signal to appear as a doublet of doublets (dd) due to coupling with both H7 and the ¹⁹F atom.

-

H7: This proton is adjacent to the triazole ring. It will primarily couple to H5, appearing as a doublet (d). The influence of the fluorine at C6 on H7 (a five-bond coupling) may be minimal but could cause slight broadening.

The N-H proton of the triazole ring will likely appear as a very broad singlet at a downfield chemical shift (>10 ppm), and its position can be highly dependent on concentration and solvent. The carboxylic acid proton (-COOH) will also be a broad singlet, typically very far downfield (>12 ppm), and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H5 | 7.8 - 8.2 |

| H7 | 8.3 - 8.7 |

| N-H (Triazole) | > 10 |

| COOH | > 12 |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended due to its excellent ability to dissolve polar carboxylic acids and to slow the exchange of the N-H and O-H protons, making them more likely to be observed.[3][4]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

D₂O Exchange: To confirm the -COOH and N-H peaks, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will diminish or disappear.

¹³C NMR Spectroscopy

Anticipated Spectrum: Due to the molecule's asymmetry, seven distinct aromatic/triazole carbon signals and one carboxyl carbon signal are expected. The fluorine atom will cause C-F coupling, which splits the signals of nearby carbons.

-

C4, C6, C5, C7, C3a, C7a: These carbons of the benzene and fused triazole rings will appear in the typical aromatic region (110-150 ppm).

-

C6 (C-F bond): This signal will be a large doublet with a ¹J(C-F) coupling constant of approximately 240-260 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

-

C5 & C7a: These carbons, ortho to the fluorine, will exhibit a smaller ²J(C-F) coupling of ~20-25 Hz.

-

C4 & C3a: These carbons, meta to the fluorine, will show an even smaller ³J(C-F) coupling of ~5-10 Hz.

-

C=O (Carboxyl): This signal will be the most downfield, typically in the 165-175 ppm range.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C6 | 155 - 165 |

| C3a, C7a | 130 - 150 |

| C4, C5, C7 | 110 - 130 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required for faster acquisition.

-

Instrument Setup: Acquire on a 100 MHz (for a 400 MHz ¹H) or higher spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wide spectral width (0-200 ppm).

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically needed due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

¹⁹F NMR Spectroscopy

Anticipated Spectrum: ¹⁹F NMR is a highly sensitive technique that will provide a definitive confirmation of the fluorine's presence and electronic environment.[5] A single signal is expected for the C6-F atom.

-

Chemical Shift: The chemical shift is sensitive to the electronic environment. For an aryl fluoride, the signal is expected in the range of -100 to -140 ppm relative to CFCl₃.[6]

-

Multiplicity: In a proton-coupled ¹⁹F spectrum, this signal should appear as a doublet of doublets (dd) due to coupling to the ortho proton (H5, ³J(F-H)) and the meta proton (H7, ⁴J(F-H)), though the meta coupling may be very small. In a proton-decoupled spectrum, the signal will collapse into a singlet.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample used for ¹H NMR is sufficient.

-

Instrument Setup: Use a spectrometer equipped with a broadband or fluorine-specific probe.

-

Acquisition Parameters:

-

Acquire both proton-coupled and proton-decoupled spectra to observe the couplings.

-

Set the spectral width to cover the expected aryl fluoride region (e.g., -90 to -150 ppm).

-

Use a reference standard such as trifluoroacetic acid (TFA) as an external or internal standard for accurate chemical shift calibration.[7]

-

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight, confirming the elemental formula, and offers structural clues through fragmentation analysis.

Anticipated Data:

-

Molecular Formula: C₇H₄FN₃O₂

-

Monoisotopic Mass: 181.0288 Da

-

High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) in positive mode, the primary observed ion should be the protonated molecule, [M+H]⁺, at m/z 182.0361. Observing this mass with high accuracy (< 5 ppm error) confirms the elemental composition.

Fragmentation Pathway: The benzotriazole core is known to be susceptible to fragmentation, most notably through the loss of a stable dinitrogen molecule (N₂).[8]

Caption: Key fragmentation steps for the parent ion.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid protonation in positive ion mode.

-

Instrument Setup: Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquisition Parameters:

-

Acquire in positive ion mode.

-

Scan a mass range from m/z 50 to 500.

-

Perform MS/MS (tandem mass spectrometry) on the parent ion (m/z 182.0) to induce fragmentation and confirm the predicted pathway.

-

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Anticipated Spectrum:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹. This is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and is highly diagnostic.[9][10]

-

N-H Stretch (Triazole): A moderately sharp peak around 3300-3500 cm⁻¹ may be observed, potentially overlapping with the broad O-H band.

-

C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1680-1710 cm⁻¹ for the conjugated carboxylic acid.

-

C=C Stretch (Aromatic): Several medium to strong peaks in the 1450-1600 cm⁻¹ region.

-